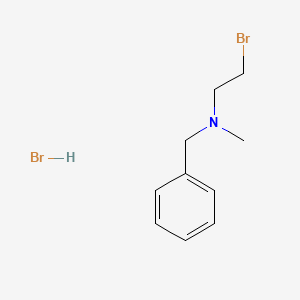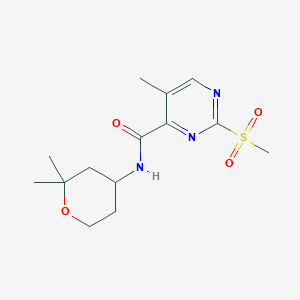
N-(2,2-dimethyloxan-4-yl)-2-methanesulfonyl-5-methylpyrimidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,2-dimethyloxan-4-yl)-2-methanesulfonyl-5-methylpyrimidine-4-carboxamide, commonly known as DMOG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. DMOG is a hypoxia-mimetic agent that has been used extensively in the study of hypoxia-inducible factor (HIF) and its role in various physiological and pathological conditions.
作用机制
DMOG acts as a competitive inhibitor of prolyl hydroxylase domain (PHD) enzymes, which are responsible for the hydroxylation of N-(2,2-dimethyloxan-4-yl)-2-methanesulfonyl-5-methylpyrimidine-4-carboxamide-α subunits under normoxic conditions, leading to their degradation. By inhibiting PHD enzymes, DMOG stabilizes this compound-α subunits and promotes their translocation to the nucleus, where they activate downstream genes involved in various cellular processes.
Biochemical and Physiological Effects:
DMOG has been shown to have various biochemical and physiological effects, including the activation of angiogenesis, erythropoiesis, and glycolysis pathways. DMOG has also been shown to promote stem cell differentiation and pluripotency. However, the exact mechanisms underlying these effects are still under investigation.
实验室实验的优点和局限性
One of the major advantages of using DMOG in lab experiments is its ability to mimic hypoxic conditions without the need for specialized equipment or facilities. DMOG is also relatively easy to synthesize and purify, making it accessible to researchers. However, DMOG has some limitations, including its non-specific effects on other cellular pathways and the potential for off-target effects.
未来方向
There are several future directions for research involving DMOG. One area of interest is the development of more selective PHD inhibitors that can target specific isoforms of PHD enzymes. Another area of interest is the identification of downstream targets of N-(2,2-dimethyloxan-4-yl)-2-methanesulfonyl-5-methylpyrimidine-4-carboxamide that are responsible for its effects on cellular processes. Additionally, there is a need for more in-depth studies on the potential side effects and toxicity of DMOG in vivo.
合成方法
DMOG can be synthesized through a multi-step process involving the reaction of methyl 4,6-dichloro-2-methanesulfonylpyrimidine-5-carboxylate with 2,2-dimethyloxirane in the presence of a base, followed by hydrolysis and subsequent purification steps. The yield of DMOG can be improved by optimizing the reaction conditions and purification methods.
科学研究应用
DMOG has been extensively used in scientific research to study the role of N-(2,2-dimethyloxan-4-yl)-2-methanesulfonyl-5-methylpyrimidine-4-carboxamide in various physiological and pathological conditions such as cancer, ischemia, inflammation, and wound healing. DMOG has been shown to stabilize this compound-1α and this compound-2α under normoxic conditions, leading to the activation of downstream genes involved in angiogenesis, erythropoiesis, and glycolysis. DMOG has also been used to study the effects of hypoxia on stem cell differentiation and pluripotency.
属性
IUPAC Name |
N-(2,2-dimethyloxan-4-yl)-5-methyl-2-methylsulfonylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4S/c1-9-8-15-13(22(4,19)20)17-11(9)12(18)16-10-5-6-21-14(2,3)7-10/h8,10H,5-7H2,1-4H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKVFUAREXDCSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C(=O)NC2CCOC(C2)(C)C)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

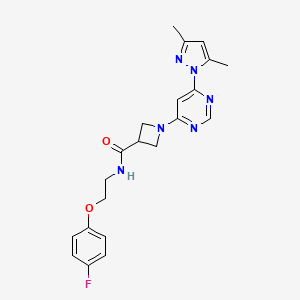

![N-(3,4-dimethylphenyl)-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2411292.png)
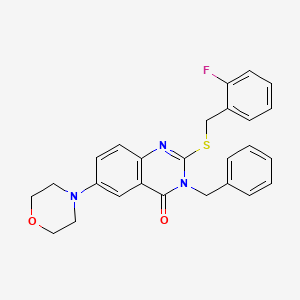
![3-(morpholin-4-ylsulfonyl)-N-[4-(phenylsulfonyl)phenyl]benzamide](/img/structure/B2411297.png)
![4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2411299.png)
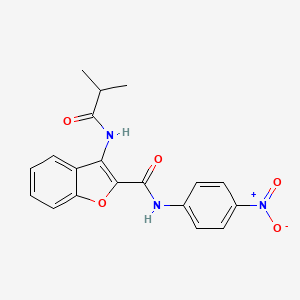
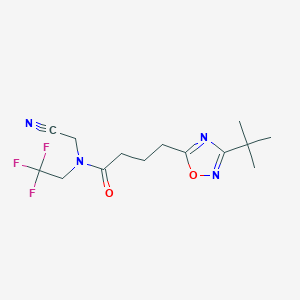
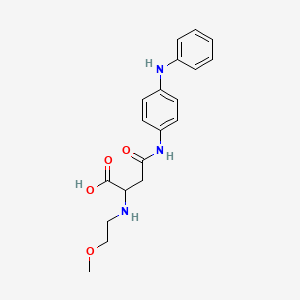

![N-(3-(dimethylamino)propyl)-3-methyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2411307.png)
![2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propan-1-amine hydrochloride](/img/structure/B2411308.png)
![4-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-oxazole](/img/structure/B2411311.png)
